Rivaroxaban Impurity 10 is a chemical byproduct associated with the synthesis of Rivaroxaban, an oral anticoagulant used primarily for the prevention and treatment of thromboembolic disorders. The identification and characterization of impurities like Rivaroxaban Impurity 10 are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. This compound is classified under pharmaceutical impurities and is recognized for its relevance in quality control processes.
Rivaroxaban Impurity 10 falls under the category of pharmaceutical impurities, which are unintended substances formed during the synthesis of active pharmaceutical ingredients. These impurities can arise from various sources, including raw materials, reaction conditions, and degradation processes.
The synthesis of Rivaroxaban Impurity 10 involves several chemical reactions that typically utilize a range of reagents and solvents. Key steps include:
The detailed synthetic route includes multiple steps where reactants undergo transformations through heating and cooling cycles, leading to the formation of Rivaroxaban Impurity 10. Each step is optimized for yield and purity to comply with regulatory standards.
Rivaroxaban Impurity 10 has a specific molecular structure that can be characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The structural formula indicates the arrangement of atoms within the molecule, which is critical for understanding its reactivity and interactions .
The molecular weight of Rivaroxaban Impurity 10 is approximately 444 g/mol, with specific spectral data available from NMR analyses that confirm its identity .
Rivaroxaban Impurity 10 can participate in various chemical reactions typical for pharmaceutical compounds:
Understanding these reactions requires a comprehensive analysis of reaction kinetics and mechanisms, which are often studied using chromatographic methods to monitor impurity levels throughout the synthesis process.
Rivaroxaban Impurity 10 exhibits properties typical of organic compounds:
Relevant analytical data supports these properties through rigorous testing protocols established in pharmaceutical development .
Rivaroxaban Impurity 10 serves several critical functions in scientific research:
Impurity profiling is a critical pharmacopeial requirement for direct oral anticoagulants (DOACs) like rivaroxaban, ensuring patient safety and therapeutic efficacy. Process-related and degradation impurities—even at trace levels (<0.1%)—can alter drug pharmacokinetics, bioavailability, and clinical performance. Regulatory agencies (ICH, FDA, EMA) mandate strict identification and quantification of all impurities exceeding the identification threshold of 0.10% in active pharmaceutical ingredients (APIs) [2] [5]. For rivaroxaban, a Factor Xa inhibitor with complex heterocyclic architecture (molecular formula C₁₉H₁₈ClN₃O₅S), impurity control is particularly challenging due to its multi-step synthesis involving chiral intermediates and reactive reagents. Comprehensive impurity profiling employs stability-indicating chromatographic methods to resolve and quantify impurities, directly impacting batch release and regulatory compliance [3] [9].
Process-related impurities in rivaroxaban arise from incomplete reactions, side products, or residual solvents during synthesis. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) classify these into designated categories (e.g., EP Impurities A–J), each with specific chemical and toxicological profiles [2] [8]. Rivaroxaban Impurity 10 (CAS 1807854-60-9) is recognized as a process-related impurity originating from:
Table 1: Classification of Key Rivaroxaban Impurities
Impurity Designation | CAS Number | Type | Origin |
---|---|---|---|
EP Impurity A (R-enantiomer) | 865479-71-6 | Process-related | Chiral inversion during synthesis |
EP Impurity G | 446292-08-6 | Process-related | Side reaction with morpholine precursors |
Rivaroxaban Impurity 10 | 1807854-60-9 | Process-related | Incomplete amidation |
EP Impurity B | 1429334-00-8 | Degradation | Oxidative stress |
EP Impurity F | 24065-33-6 | Degradation | Hydrolysis under acidic conditions |
Table 2: Synthetic Steps Prone to Impurity 10 Formation
Synthetic Step | Reaction Conditions | Risk of Impurity 10 Formation |
---|---|---|
Amidation of oxazolidinone intermediate | DMF, 50–60°C, nucleophilic catalyst | High (incomplete reaction) |
Chiral resolution | Basic pH, elevated temperature | Moderate (racemization) |
Crystallization | Solvent polarity shifts | Low (carryover of intermediates) |
Rivaroxaban Impurity 10 is designated a Critical Quality Attribute (CQA) due to its potential impact on drug safety and efficacy. Its structural similarity to the API necessitates rigorous control to prevent pharmacological interference. Regulatory filings (e.g., Abbreviated New Drug Applications – ANDA) require:
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3